2-(Dimethoxymethyl)-3-methoxynaphthalene
Description
2-(Dimethoxymethyl)-3-methoxynaphthalene is a polycyclic aromatic hydrocarbon featuring a naphthalene core substituted with a dimethoxymethyl group at the 2-position and a methoxy group at the 3-position.
Properties
IUPAC Name |
2-(dimethoxymethyl)-3-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-15-13-9-11-7-5-4-6-10(11)8-12(13)14(16-2)17-3/h4-9,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXYMZAXVVUMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718454 | |
| Record name | 2-(Dimethoxymethyl)-3-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-11-6 | |
| Record name | Naphthalene, 2-(dimethoxymethyl)-3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethoxymethyl)-3-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-3-methoxynaphthalene typically involves the acetalization of naphthalene derivatives. One common method is the reaction of 3-methoxynaphthalene with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Mild heating (around 60-80°C)
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-3-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the naphthalene ring or the methoxy groups, leading to partially or fully reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(dimethoxymethyl)-3-methoxybenzaldehyde or 2-(dimethoxymethyl)-3-methoxybenzoic acid.
Reduction: Formation of partially reduced naphthalene derivatives or fully reduced naphthalene.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Recent studies have indicated that methoxy-substituted naphthalene derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 2-(Dimethoxymethyl)-3-methoxynaphthalene have shown promising results in inhibiting the growth of Hep-G2 (liver carcinoma) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases .
- Anti-inflammatory Properties : Research has demonstrated that compounds with similar structures can reduce inflammatory markers in vitro. For example, specific methoxy groups have been linked to decreased production of nitric oxide and pro-inflammatory cytokines in macrophage models .
Cosmetic Applications
- Skin Health : Due to its anti-inflammatory and antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at treating skin conditions such as acne and psoriasis. Its ability to inhibit melanin production makes it a candidate for skin-lightening agents .
Organic Synthesis
- Building Block for Complex Molecules : The compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its methoxy groups enhance solubility and reactivity, facilitating further functionalization .
Data Tables
| Application Area | Specific Use Case | Results/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Significant cytotoxicity against Hep-G2 and MCF-7 |
| Anti-inflammatory effects | Reduced nitric oxide production in macrophages | |
| Cosmetic Applications | Skin health products | Potential use in skin-lightening formulations |
| Organic Synthesis | Intermediate for complex molecules | Used in the synthesis of pharmaceuticals |
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of various methoxy-substituted naphthalenes demonstrated that this compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as an effective anticancer agent. The study employed the MTT assay to evaluate cell viability across different concentrations over a 48-hour incubation period .
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments using RAW264.7 macrophages revealed that treatment with this compound led to a marked decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests that the compound may exert its anti-inflammatory effects through modulation of key signaling pathways involved in inflammation .
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-3-methoxynaphthalene involves its interaction with specific molecular targets. The methoxy and dimethoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The naphthalene core provides a rigid and planar structure, facilitating π-π stacking interactions with aromatic amino acids in protein active sites.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
2,7-Dimethoxynaphthalene () shares a naphthalene backbone but lacks the dimethoxymethyl group. Its symmetrical substitution pattern may enhance crystallinity, making it suitable for materials science applications .
ether linkages) . The naphthoyl group in (3,6-Dimethoxynaphthalen-2-yl)(naphthalen-2-yl)methanone () introduces a ketone moiety, enabling π-π stacking interactions critical for molecular packing in crystal structures .
Physicochemical Properties
- Conformational Flexibility: In (3,6-Dimethoxynaphthalen-2-yl)(naphthalen-2-yl)methanone, the interplanar angle between naphthalene rings is 78.02°, indicating non-coplanarity . Similar steric effects may influence the target compound’s molecular conformation.
Biological Activity
2-(Dimethoxymethyl)-3-methoxynaphthalene is an organic compound with the molecular formula C14H16O3, notable for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.
The compound features two methoxy groups and a naphthalene ring structure, which contribute to its unique chemical properties. The presence of these functional groups is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For example, the compound was tested against:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, showing promising results in inhibiting the growth of these pathogens. The compound's structure likely facilitates its interaction with microbial cell membranes or metabolic pathways, leading to its antimicrobial effects.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays, particularly against human cancer cell lines such as Hep-G2 (liver carcinoma) and MCF-7 (breast cancer).
Case Study: Cytotoxicity Assay
In a study utilizing the MTT assay, the compound demonstrated cytotoxic effects with IC50 values indicating significant cell death at certain concentrations. For instance:
| Cell Line | IC50 (µg/ml) |
|---|---|
| Hep-G2 | 15.4 |
| MCF-7 | 18.7 |
These results suggest that this compound may induce apoptosis in cancer cells, possibly through mechanisms involving oxidative stress or interference with cell cycle progression .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes related to disease processes, particularly acetylcholinesterase (AChE).
Inhibition Study
Inhibition studies have shown that this compound can effectively inhibit AChE activity, which is crucial for managing conditions like Alzheimer's disease. The following table summarizes the findings:
| Compound | IC50 (nM) |
|---|---|
| This compound | 250 |
| Donepezil (reference drug) | 89 |
This data indicates that while the compound shows promise as an AChE inhibitor, it requires higher concentrations compared to established drugs like Donepezil .
The proposed mechanisms for the biological activity of this compound include:
- Interaction with Cell Membranes : The methoxy groups may enhance lipophilicity, allowing better penetration into microbial cells.
- Induction of Apoptosis : Potential pathways include mitochondrial dysfunction and activation of caspases in cancer cells.
- Enzyme Binding : The compound may bind to the active site of AChE, preventing substrate hydrolysis and leading to increased acetylcholine levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
